N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]quinoline-2-carbohydrazide
Description
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a quinolinecarbohydrazide moiety, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C19H16BrN3O2 |
|---|---|
Molecular Weight |
398.3g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H16BrN3O2/c1-2-25-18-10-8-15(20)11-14(18)12-21-23-19(24)17-9-7-13-5-3-4-6-16(13)22-17/h3-12H,2H2,1H3,(H,23,24)/b21-12+ |
InChI Key |
FZVOQQROHGNISF-CIAFOILYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-quinolinecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N’-(5-bromo-2-ethoxybenzylidene)-2-methoxybenzohydrazide
- N’-(5-bromo-2-ethoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- N’-(2-(benzyloxy)benzylidene)-5-bromo-2-ethoxybenzohydrazide
Uniqueness
N’-(5-bromo-2-ethoxybenzylidene)-2-quinolinecarbohydrazide stands out due to its quinolinecarbohydrazide moiety, which imparts unique chemical and biological properties
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